Regioisomeric Positioning Dictates Reactivity: C6 vs. C3 Ethynyl Substitution
The ethynyl group at the C6 position of the imidazo[1,2-a]pyrazine core provides a distinct structural and electronic profile compared to the C3 isomer. This positional difference is critical for binding affinity and selectivity in kinase inhibitor design . For example, SAR studies on imidazo[1,2-a]pyrazine Aurora kinase inhibitors demonstrate that substitution patterns around the core significantly impact potency and off-target profiles [1]. While direct IC50 comparisons between 6-ethynyl and 3-ethynyl derivatives are not available in the current literature, the fundamental difference in regioisomeric positioning is a primary driver of differential activity in biological assays.
| Evidence Dimension | Regioisomeric Position |
|---|---|
| Target Compound Data | C6-ethynyl substitution |
| Comparator Or Baseline | C3-ethynyl substitution (CAS 943320-47-6) |
| Quantified Difference | Positional isomer; quantitative SAR data for direct comparison not found in current search. |
| Conditions | Structural and synthetic context; biological activity inferred from class SAR. |
Why This Matters
Procurement of the correct regioisomer (C6 vs. C3) is non-negotiable for reproducing literature syntheses and biological assays, as the position of the ethynyl handle dictates the geometry of the final molecule and its interactions with biological targets.
- [1] Voss, M. E., et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-3549. View Source
